8-Quinolinecarboxamide
Overview
Description
8-Quinolinecarboxamide (8-QCA) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. 8-QCA is an aromatic heterocyclic compound, containing both a quinoline ring and a carboxamide group. It is a white to off-white crystalline solid with a molecular weight of approximately 140 g/mol. 8-QCA has a wide range of applications in scientific research, including its use as an organic fluorescent dye and as a biochemical tool for probing protein-protein interactions.
Scientific Research Applications
Immunomodulation and Treatment of Autoimmune Disorders
8-Quinolinecarboxamide derivatives have been explored for their potential in treating autoimmune disorders. For instance, laquinimod, a compound related to 8-Quinolinecarboxamide, demonstrated significant inhibitory effects on disease development in an experimental autoimmune encephalomyelitis model, showing promise for clinical use in autoimmune diseases (Jönsson et al., 2004).
Development of Helical Structures in Oligoamides
Research into the structural characteristics of oligoamides of 8-amino-2-carboxy-quinoline revealed a very stable helical conformation. These findings suggest potential applications in designing novel molecular structures for various scientific purposes (Jiang, Leger, & Huc, 2003).
Inhibition of Enzymes for Therapeutic Applications
Quinoline-8-carboxamides have been designed as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1), which is crucial in drug design due to its therapeutic activities across various conditions. The structure-activity relationships of these compounds suggest their potential as therapeutic agents (Lord et al., 2009).
Metal Complex Formation for Spectroscopic Applications
Studies on the synthesis of metal complexes with 8-quinolinecarboxamide (8-QCA) demonstrate its potential in forming bivalent metal complexes, which have applications in spectroscopic analysis and research (Noji, Kidani, & Koike, 1975).
Exploration in Carbonic Anhydrase Inhibition
Novel 8-substituted quinoline-2-carboxamides were synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This research suggests potential applications in designing inhibitors for therapeutic purposes (Thacker et al., 2019).
Potential in Cancer Treatment
Quinoline-8-carboxamides have been studied for their potential in treating cancer. For example, a study on the synthesis of nitrogenous heterocyclic compounds with 8-Quinolinecarboxamide derivatives demonstrated antimicrobial and cytotoxic activities, indicating their potential as anticancer agents (Farhan & Saour, 2017).
properties
IUPAC Name |
quinoline-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204243 | |
Record name | 8-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxamide | |
CAS RN |
55706-61-1 | |
Record name | 8-Quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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